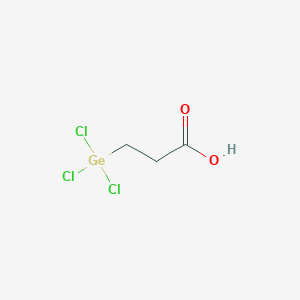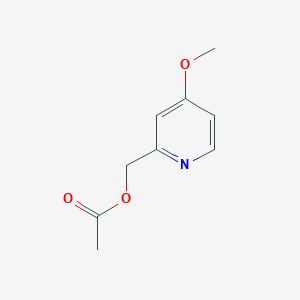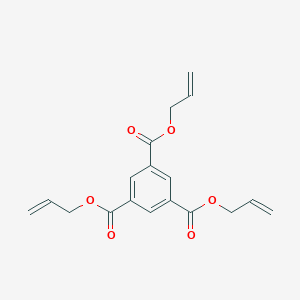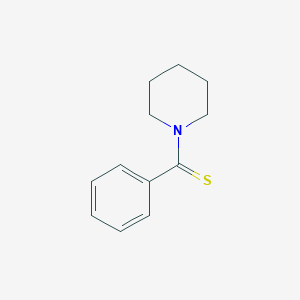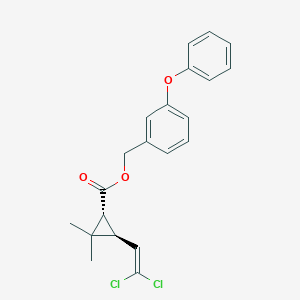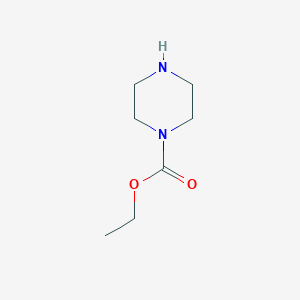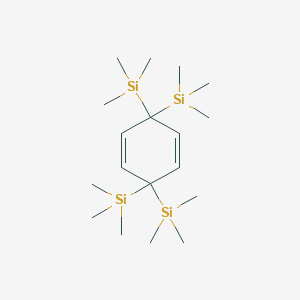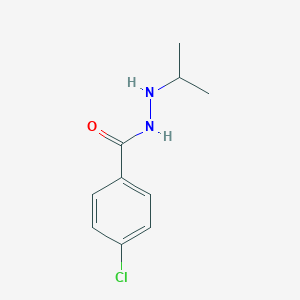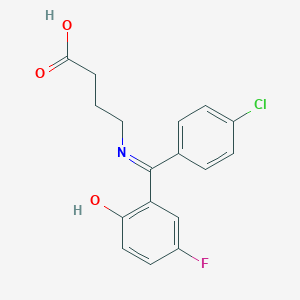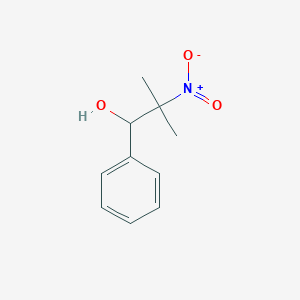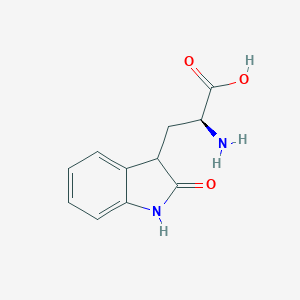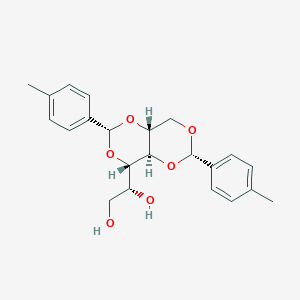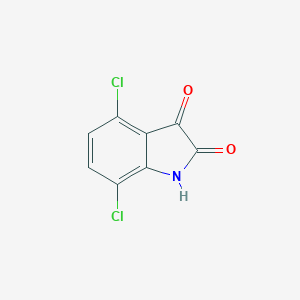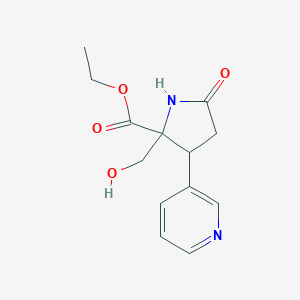![molecular formula C10H15NS B105704 Pyridine, 4-[(tert-butylthio)methyl]- CAS No. 18794-27-9](/img/structure/B105704.png)
Pyridine, 4-[(tert-butylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-[(tert-butylthio)methyl]-, commonly known as TMT Pyridine, is an organic compound that has been widely used in scientific research. It belongs to the family of pyridine derivatives and is known for its unique properties, such as its ability to act as a potent thiol protecting group and its reactivity towards various nucleophiles. In
Wissenschaftliche Forschungsanwendungen
TMT Pyridine has been widely used in scientific research as a thiol protecting group. It is commonly used to protect cysteine residues in peptides and proteins during chemical synthesis. TMT Pyridine is also used as a reagent in the synthesis of various compounds, such as sulfides, sulfoxides, and sulfones. Additionally, TMT Pyridine has been used in the development of novel drugs and therapeutic agents.
Wirkmechanismus
TMT Pyridine acts as a thiol protecting group by forming a stable thioether linkage with the cysteine residue. The thioether linkage is resistant to oxidation and other chemical reactions, which protects the cysteine residue during chemical synthesis. TMT Pyridine also reacts with various nucleophiles, such as amines and alcohols, to form stable adducts.
Biochemische Und Physiologische Effekte
TMT Pyridine has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic and is considered safe for use in laboratory experiments. However, TMT Pyridine should be handled with care as it is a flammable and reactive compound.
Vorteile Und Einschränkungen Für Laborexperimente
TMT Pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the protection of cysteine residues in peptides and proteins, as well as for the synthesis of various compounds. TMT Pyridine is also easy to handle and relatively inexpensive. However, TMT Pyridine has some limitations, such as its low solubility in water and its sensitivity to moisture and air. Additionally, TMT Pyridine can be difficult to remove from the final product, which can affect the purity and yield of the compound.
Zukünftige Richtungen
For the use of TMT Pyridine include the development of novel drugs and therapeutic agents and the improvement of methods for its removal from the final product.
Synthesemethoden
TMT Pyridine can be synthesized by reacting 4-chloromethylpyridine with tert-butyl thiol and triethylamine in the presence of a catalyst. The reaction proceeds through a substitution mechanism, where the chlorine atom is replaced by the tert-butyl thiol group, resulting in the formation of TMT Pyridine.
Eigenschaften
CAS-Nummer |
18794-27-9 |
|---|---|
Produktname |
Pyridine, 4-[(tert-butylthio)methyl]- |
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
4-(tert-butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
JNZPQVNBWRBPEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCC1=CC=NC=C1 |
Kanonische SMILES |
CC(C)(C)SCC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



